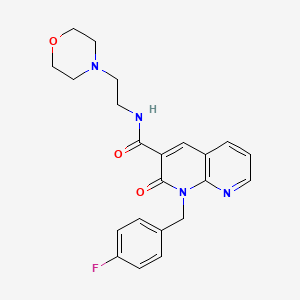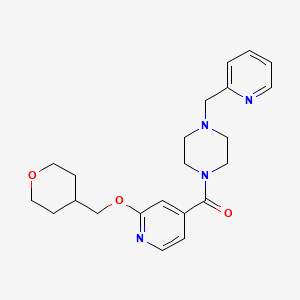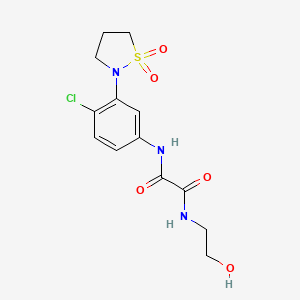![molecular formula C6H13ClN2O2S B2483081 (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride CAS No. 2361636-40-8](/img/structure/B2483081.png)
(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spirocyclic compounds involves intricate chemical pathways. For example, the synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated potent antibacterial activity, highlighting the complex synthetic routes used to create spirocyclic compounds with significant biological applications (Odagiri et al., 2013). Similarly, the creation of substituted 1,5-dioxaspiro[2.4]heptanes from dichloropropene showcases the chemical creativity required to construct spirocyclic frameworks (Alonso et al., 2002).
Molecular Structure Analysis
The determination of the absolute configurations of complex spirocyclic compounds through X-ray crystallographic analysis is pivotal in understanding their molecular structure. For instance, novel chiral quinolone antibacterial agents were synthesized, and their stereochemical structure-activity relationships were elucidated through crystallographic studies, providing insight into the molecular architecture of spirocyclic compounds (Kimura et al., 1994).
Chemical Reactions and Properties
Spirocyclic compounds are known for their versatile chemical reactions. For example, the synthesis of bispiroheterocyclic systems as antimicrobial agents via the reaction of spiro compounds with various nucleophiles demonstrates the reactivity and potential utility of spirocyclic scaffolds in medicinal chemistry (Al-Ahmadi, 1996).
Wissenschaftliche Forschungsanwendungen
Stereochemical Structure-Activity Relationships
A study on chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones, involving stereochemical and physicochemical properties, found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the importance of stereochemistry in developing effective antibacterial agents (Kimura et al., 1994).
Diversity-Oriented Synthesis of Azaspirocycles
Research on the synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, demonstrated the importance of these compounds as scaffolds in drug discovery. Multicomponent condensation techniques were used to rapidly access omega-unsaturated dicyclopropylmethylamines, leading to functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).
Antibacterial Activity Against Respiratory Pathogens
A novel synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines resulted in compounds with potent in vitro antibacterial activity, specifically against respiratory pathogens. This highlights the potential of these compounds in treating respiratory tract infections (Odagiri et al., 2013).
Development of Antimicrobial Agents
The synthesis of bispiroheterocyclic systems as antimicrobial agents involved the reaction of various compounds to create derivatives with potential antimicrobial activities. This demonstrates the diverse applications of spirocyclic compounds in antimicrobial drug development (Al-Ahmadi, 1996).
Selective Dopamine D3 Receptor Antagonists
The development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as selective dopamine D3 receptor antagonists indicates the potential of these compounds in neurological research and treatment. The study focused on compounds with high affinity and selectivity, showcasing their relevance in the field of neuropharmacology (Micheli et al., 2016).
Eigenschaften
IUPAC Name |
(4,4-dioxo-4λ6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.ClH/c7-4-5-3-6(1-2-6)11(9,10)8-5;/h5,8H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWHDIPKBGLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NS2(=O)=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)



![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
methanone](/img/structure/B2483013.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)